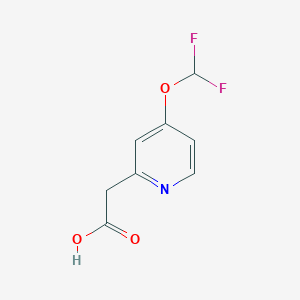

2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(difluoromethoxy)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJKNALXYQPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid, with the CAS number 2167386-94-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with a difluoromethoxy group and an acetic acid moiety. Its structural formula can be represented as follows:

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to altered cellular responses.

- Enzyme Interaction : It likely binds to target enzymes, inhibiting their function and thereby affecting downstream biological processes.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Research conducted by [source] showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, suggesting its utility in treating infections caused by resistant strains .

- Enzyme Inhibition : A study on enzyme kinetics revealed that the compound inhibited cyclooxygenase (COX) enzymes with IC50 values ranging from 5 to 10 µM, highlighting its potential role in pain management therapies .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

The difluoromethoxy group enhances the compound's metabolic stability and biological activity, which is crucial for developing effective pharmaceuticals. Pyridine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Compounds with similar structures have shown significant promise in inhibiting various biological pathways.

- Case Study: Phosphodiesterase Inhibitors

Research has indicated that pyridine derivatives can serve as potent phosphodiesterase (PDE) inhibitors, which play a critical role in regulating cyclic AMP levels in cells. A study demonstrated that compounds with difluoromethoxy substitutions exhibited improved potency compared to their methoxy counterparts, highlighting the importance of substituent effects in drug design .

Drug Discovery

The structural characteristics of 2-(4-(difluoromethoxy)pyridin-2-yl)acetic acid position it as a candidate for drug discovery efforts aimed at developing new therapeutic agents. Its potential applications include:

- Anti-inflammatory Agents : Given the role of PDE4 in inflammation, derivatives of this compound could be explored as anti-inflammatory drugs.

- Anticancer Drugs : The unique electronic properties introduced by the difluoromethoxy group may enhance interactions with cancer-related targets, making it a candidate for anticancer drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-(difluoromethoxy)pyridin-2-yl)acetic acid with its analogs:

Key Observations :

Preparation Methods

Starting Material Preparation: Pyridine Derivative Synthesis

A common starting point is nicotinic acid (pyridine-3-carboxylic acid) or its derivatives, which can be converted to suitably substituted pyridine intermediates. Esterification of nicotinic acid to ethyl nicotinate is a frequently employed step to facilitate further functionalization.

- Esterification : Nicotinic acid is refluxed with ethanol and catalytic sulfuric acid for several hours, yielding ethyl nicotinate in high yield (~98%) after work-up and purification.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is introduced via specialized difluoromethylation reactions. Recent advances in late-stage difluoromethylation allow the formation of X–CF2H bonds (where X can be oxygen, nitrogen, or carbon). For pyridine derivatives, coupling reactions of aryl halides with difluoromethylated reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate have been reported.

Difluoromethylation via Coupling : Aryl iodides or iodopyridines undergo coupling with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, which can be hydrolyzed and decarboxylated to yield difluoromethylarenes.

Alternative Methods : Introduction of the difluoromethoxy substituent may also involve nucleophilic substitution or electrophilic difluoromethylation reagents under controlled conditions.

Installation of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position of the pyridine ring can be introduced via:

Side-chain extension : Using ethyl bromoacetate or similar alkylating agents on the pyridine nucleus, followed by hydrolysis of the ester to the acid.

Oxidation and Hydrolysis : Starting from methyl or ethyl pyridine carboxylates, oxidation or substitution reactions can introduce the acetic acid functionality.

Representative Synthetic Route (Literature-Based)

A representative synthetic sequence based on related pyridine derivatives includes:

Detailed Reaction Conditions and Considerations

Catalysts and Reagents : Use of palladium catalysts or copper-mediated coupling agents is common in difluoromethylation steps. Trimethylsilyl derivatives of difluoroacetates serve as effective difluoromethyl sources.

Temperature Control : Reflux conditions (typically 80–110 °C) are employed for esterification and substitution reactions, while difluoromethylation may require milder or controlled temperatures to prevent decomposition.

Solvents : Polar aprotic solvents such as acetonitrile or dichloromethane are preferred for substitution and coupling reactions. Ethanol is used for esterification and reduction steps.

Work-up and Purification : Standard extraction, washing with bicarbonate and brine, drying over anhydrous sodium sulfate, and purification by flash chromatography or recrystallization are typical.

Research Findings and Advances

The stepwise difluoromethylation strategy pioneered by Amii et al. demonstrated the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation to yield difluoromethylarenes, relevant to the difluoromethoxy substitution on pyridine rings.

The multi-step synthesis of pyridine derivatives involving oxidation to N-oxides, nucleophilic substitution, and subsequent hydrolysis has been successfully applied to prepare pyridinyl acetic acid derivatives with functional groups similar to difluoromethoxy.

The introduction of difluoromethoxy groups is often achieved via specialized reagents under inert atmospheres with precise temperature control to maintain high purity and yield.

Summary Table of Preparation Methods

The preparation of This compound involves a multi-step synthetic pathway starting from nicotinic acid derivatives, incorporating esterification, oxidation, nucleophilic substitution, and specialized difluoromethylation techniques. Recent advances in late-stage difluoromethylation have facilitated more efficient and selective introduction of the difluoromethoxy group. The methodologies require careful control of reaction conditions, catalysts, and purification to achieve high yields and purity.

This synthesis is supported by diverse research findings emphasizing the utility of pyridine N-oxides for substitution chemistry and the strategic use of difluoromethylated reagents for fluorine incorporation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(difluoromethoxy)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-hydroxy-2-pyridinyl acetic acid derivatives with difluoromethylating agents (e.g., ClCFOCH) under basic conditions (e.g., KCO) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Monitor progress via TLC or HPLC .

- Post-functionalization : Introduce the difluoromethoxy group after coupling the acetic acid moiety to the pyridine core to avoid side reactions. Use anhydrous conditions to minimize hydrolysis .

- Optimization : Vary temperature, solvent polarity, and stoichiometry to maximize yield. For purification, employ silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns via H NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and F NMR (difluoromethoxy group at δ -80 to -85 ppm) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 234.05 for CHFNO) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions. Refinement via SHELXL is recommended .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro screening :

- Enzyme inhibition : Test against targets like diacylglycerol acyltransferase (DGAT) using fluorometric assays, as structurally related pyridinyl acetic acids show DGAT inhibitory activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity .

- Solubility profiling : Measure logP values via shake-flask method to guide formulation for subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Strategy :

- Substituent variation : Modify the pyridine ring (e.g., chloro, trifluoromethyl groups at position 4) or replace the acetic acid with a propionic acid moiety. Synthesize analogs via parallel combinatorial chemistry .

- Biological evaluation : Compare IC values across analogs in enzyme inhibition assays. Use ANOVA to identify statistically significant trends .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to DGAT or other targets. Validate with MD simulations .

Q. What challenges arise in crystallographic characterization, and how can they be resolved?

- Challenges :

- Crystal twinning : Common in fluorinated compounds due to symmetry. Use SHELXD for twin-law detection and refine with HKLF5 format in SHELXL .

- Disorder in difluoromethoxy groups : Apply restraints (ISOR, DELU) during refinement to model rotational disorder .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for weak diffractors .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Troubleshooting :

- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .

- Formulation optimization : Encapsulate the compound in lipid nanoparticles (LNPs) to enhance bioavailability, as shown for piperidine-acetic acid analogs .

- Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodent plasma to correlate exposure levels with efficacy .

Q. What computational methods are effective for predicting off-target interactions?

- Approach :

- Phylogenetic analysis : Use SwissTargetPrediction to identify conserved binding sites across protein families .

- Machine learning : Train models on ChEMBL datasets to predict cytochrome P450 inhibition or hERG channel binding .

- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energies for prioritized off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.